Cas no 105307-53-7 ((2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid)

(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid structure
105307-53-7 structure
Product Name:(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS No:105307-53-7
MF:C8H13NO2
MW:155.194322347641
CID:126676
PubChem ID:821222
Update Time:2025-04-18

(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • (R)-ENDO-CIS-2-AZABICYCLO [3,3,0]OCTANE-3-CARBOXYLIC ACID
    • Cyclopenta[b]pyrrole-2-carboxylicacid, octahydro-, (2R,3aR,6aR)-rel-
    • 2-AZABICYCLO[3.2.0]HEPTA-2,6-DIEN-3-AMINE
    • 2-aza-bicyclo[3.2.0]hepta-2,6-dien-3-ylamine
    • 2-Azabicyclo[3.2.0]hepta-2,6-diene,3-amino- (8CI)
    • 2-azabicyclo-[3.3.0]-octane-3-carboxylic acid
    • AG-E-73972
    • AGN-PC-00OWJI
    • CTK0J9876
    • KB-167545
    • Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, (2R,3aR,6aR)- (9CI)
    • DTXSID20356298
    • 128900-19-6
    • (1r,3r,5r)-2-azabicyclo[3,3,0]octan3-carboxylic acid
    • (2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylicacid
    • 105307-53-7
    • rel-(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • (2R,3aR,6aR)-Octahydro-cyclopenta[b]pyrrole-2-carboxylic acid
    • SS-3122
    • (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • 2-Azabicyclo[3.3.0]octane-3-carboxylic acid
    • CS-0055788
    • OQHKEWIEKYQINX-FSDSQADBSA-N
    • rel-(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylicacid
    • AKOS005765988
    • cis,endo-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • SCHEMBL21148
    • Inchi: 1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1
    • InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
    • SMILES: OC([C@H]1C[C@H]2CCC[C@H]2N1)=O

Computed Properties

  • Exact Mass: 155.09469
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD